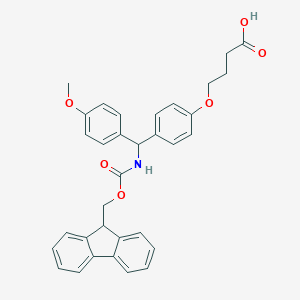

Fmoc-4-methoxy-4-(gamma-carboxypropyloxy)-benzhydrylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Fmoc-4-methoxy-4-(gamma-carboxypropyloxy)-benzhydrylamine is a synthetic organic compound used primarily in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect amine groups during peptide synthesis. This compound is particularly useful due to its stability and ease of removal under mild conditions, making it a valuable tool in the field of organic chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-4-methoxy-4-(gamma-carboxypropyloxy)-benzhydrylamine typically involves multiple steps. The initial step often includes the protection of the amine group with the Fmoc group. This is followed by the introduction of the methoxy and gamma-carboxypropyloxy groups through various organic reactions such as alkylation and esterification. The reaction conditions usually involve the use of organic solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated peptide synthesizers and continuous flow reactors to ensure high yield and purity. The process is carefully monitored to maintain the integrity of the Fmoc protecting group and to prevent any side reactions.

Analyse Des Réactions Chimiques

Types of Reactions: Fmoc-4-methoxy-4-(gamma-carboxypropyloxy)-benzhydrylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove protecting groups or to convert functional groups into more reactive forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like sodium hydride and alkyl halides are used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce amines or alcohols.

Applications De Recherche Scientifique

Solid-Phase Peptide Synthesis

One of the primary applications of Fmoc-4-methoxy-4-(gamma-carboxypropyloxy)-benzhydrylamine is in solid-phase peptide synthesis (SPPS). This compound acts as a resin linker for the synthesis of C-terminally amidated peptides. The peptides are cleaved from the resin using trifluoroacetic acid, which is a standard practice in peptide chemistry .

Advantages of Using Fmoc Chemistry:

- Stability : The Fmoc protecting group is stable under basic conditions.

- Ease of Removal : It can be easily removed using mild base treatments, allowing for efficient peptide elongation.

- Versatility : Suitable for synthesizing a variety of peptides with different sequences and modifications.

Drug Delivery Systems

This compound has been explored for its potential in enhancing drug delivery systems, particularly through modulation of intercellular junctions. Research indicates that peptides derived from cadherins can inhibit cell-cell adhesion, improving the paracellular delivery of large hydrophilic drugs across biological barriers .

Case Study: Tumor Targeting

A study demonstrated that peptides synthesized using this compound can effectively modulate E-cadherin interactions, facilitating improved drug delivery to tumor sites. This application is critical in cancer therapy, where effective drug penetration into tumor tissues is often limited by tight junctions between cells .

Bioconjugation Applications

The compound's carboxylic acid functionality allows for conjugation with various biomolecules, including proteins and antibodies. This property is particularly useful in developing targeted therapies and vaccines.

Example in Vaccine Development:

In a recent study, this compound was utilized to functionalize Fc fragments of antibodies for a bacterial vaccine. The conjugation facilitated targeted delivery to immune cells, enhancing the vaccine's efficacy .

Mécanisme D'action

The mechanism of action of Fmoc-4-methoxy-4-(gamma-carboxypropyloxy)-benzhydrylamine involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine group from unwanted reactions during the synthesis process. It can be selectively removed under mild basic conditions, typically using piperidine, to reveal the free amine group for further reactions. This selective deprotection is crucial for the stepwise assembly of peptides.

Comparaison Avec Des Composés Similaires

Fmoc-4-methoxybenzhydrylamine: Similar in structure but lacks the gamma-carboxypropyloxy group.

Fmoc-4-(gamma-carboxypropyloxy)-benzhydrylamine: Similar but lacks the methoxy group.

Fmoc-benzhydrylamine: Lacks both the methoxy and gamma-carboxypropyloxy groups.

Uniqueness: Fmoc-4-methoxy-4-(gamma-carboxypropyloxy)-benzhydrylamine is unique due to the presence of both the methoxy and gamma-carboxypropyloxy groups, which provide additional functional handles for further chemical modifications. This makes it a versatile intermediate in the synthesis of complex molecules.

Activité Biologique

Fmoc-4-methoxy-4-(gamma-carboxypropyloxy)-benzhydrylamine (CAS Number: 124504-64-9) is a synthetic compound that belongs to the family of Fmoc-protected amino acids. It is primarily utilized in peptide synthesis and has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₃₃H₃₁N₁O₆ |

| Molecular Weight | 537.602 g/mol |

| CAS Number | 124504-64-9 |

| LogP | 6.957 |

| PSA | 94.090 |

Target of Action

The compound exhibits its biological effects primarily through interactions with cellular membranes and proteins. Its structure allows it to function as a building block in peptide synthesis, enhancing the stability and functionality of synthesized peptides.

Mode of Action

This compound is believed to disrupt bacterial cell membranes, leading to antimicrobial effects. Similar compounds have shown activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) by compromising membrane integrity and function.

Biochemical Pathways

The compound's activity may be enhanced when used in combination with other antibiotics, expanding its efficacy against a broader range of bacterial strains. The presence of environmental factors such as pH and temperature can also influence its antimicrobial properties .

Biological Activity

Research indicates that Fmoc derivatives can exhibit various biological activities, including:

- Antimicrobial Activity : Studies have shown that related Fmoc-protected amino acids possess antibacterial properties against Gram-positive bacteria. The disruption of the extracellular matrix components in biofilms has also been noted as a mechanism for enhancing antibacterial effects.

- Cytotoxicity : Preliminary investigations into the cytotoxic effects of compounds similar to this compound suggest potential applications in cancer therapies, particularly against various cell lines .

Case Studies and Research Findings

- Antibacterial Activity : A study demonstrated that Fmoc-protected amino acids could effectively reduce bacterial populations in biofilm models, indicating their potential for use in treating infections caused by biofilm-forming bacteria.

- Peptide Synthesis : The compound is utilized in the synthesis of peptides that are C-terminally amidated, showcasing its importance in developing novel therapeutic agents .

- Anticancer Potential : Research focusing on related compounds has indicated significant inhibitory activity against receptor tyrosine kinases associated with cancer progression, suggesting that Fmoc derivatives could be explored further for anticancer applications .

Propriétés

IUPAC Name |

4-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)-(4-methoxyphenyl)methyl]phenoxy]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H31NO6/c1-38-24-16-12-22(13-17-24)32(23-14-18-25(19-15-23)39-20-6-11-31(35)36)34-33(37)40-21-30-28-9-4-2-7-26(28)27-8-3-5-10-29(27)30/h2-5,7-10,12-19,30,32H,6,11,20-21H2,1H3,(H,34,37)(H,35,36) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATSBBCSRXRUCQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OCCCC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H31NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.